BenchChemオンラインストアへようこそ!

2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde

Process Chemistry Route Scouting Cost-of-Goods

2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde (CAS 599173-40-7) is a synthetic intermediate in the pyrido[1,2-a]pyrimidin-4-one class, specifically disclosed as the novel aldehyde intermediate (Formula II) in the reductive-amination route to risperidone. It is also employed as a pharmaceutical impurity reference marker for risperidone and related antipsychotic drug substances.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B13413202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCCC2=N1)CC=O
InChIInChI=1S/C11H14N2O2/c1-8-9(5-7-14)11(15)13-6-3-2-4-10(13)12-8/h7H,2-6H2,1H3
InChIKeyDOSSDJIYPFDJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde – Key Intermediate for Antipsychotic APIs and Impurity Reference Standards


2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde (CAS 599173-40-7) is a synthetic intermediate in the pyrido[1,2-a]pyrimidin-4-one class, specifically disclosed as the novel aldehyde intermediate (Formula II) in the reductive-amination route to risperidone [1]. It is also employed as a pharmaceutical impurity reference marker for risperidone and related antipsychotic drug substances [2].

Why 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde Cannot Be Substituted by Other Pyrido[1,2-a]pyrimidine Intermediates


In-class pyrido[1,2-a]pyrimidine intermediates differ fundamentally in their reactive handles (aldehyde vs. chloride vs. alcohol), which dictates the entire synthetic route, step count, by-product profile, and genotoxic impurity burden of the final active pharmaceutical ingredient (API). For example, the widely employed 3-(2-chloroethyl) analog proceeds through N‑alkylation and may generate chloro‑alkane genotoxic impurities that require stringent analytical control, whereas the aldehyde route condenses via enamine formation and subsequent reduction, bypassing that class of potential mutagenic impurities [1]. The choice between these intermediates is therefore not a simple drop‑in replacement but a decision that impacts process safety, regulatory compliance, and overall yield.

Quantitative Differentiation Evidence for 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde


Shorter Synthetic Sequence: Aldehyde Route Reduces Risperidone Intermediate Steps by Two vs. the Pyrrolo-Pyrimidine Route

The inventive aldehyde‑based process proceeds from the hydroxyethyl intermediate (X) via oxidation to aldehyde (II), followed by condensation with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (IV) to enamine (III) and reduction to risperidone, constituting a three‑step sequence from X to the final API. In contrast, the alternative route described in ES2074966 requires a five‑step sequence (VIII to risperidone) involving the chloroethyl intermediate (V) [1]. The two‑step reduction in step count eliminates two isolations and two unit operations, directly translating to reduced manufacturing cycle time.

Process Chemistry Route Scouting Cost-of-Goods

High-Yield Aldehyde-to-Enamine Condensation: 97.3% Isolated Yield Without Chromatographic Purification

In the patent example, the condensation of (2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)-acetaldehyde (II) with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (IV) in refluxing toluene with azeotropic water removal afforded the enamine (III) in 97.3% isolated yield as an orange solid that was used directly in the subsequent reduction without further purification [1]. In contrast, the analogous N‑alkylation of the chloroethyl intermediate with the piperidinyl benzisoxazole typically requires an aqueous base system and recrystallization to achieve comparable purity, with yields clustered in the 60–93% range depending on conditions [2].

Process Efficiency Yield Optimization Telescoping

Single-Stage Reductive Amination: Aldehyde Intermediate Enables Direct Conversion to Risperidone Without Isolation of the Enamine

The patent explicitly discloses that risperidone may be obtained 'directly and advantageously from (2‑methyl‑4‑oxo‑6,7,8,9‑tetrahydro‑4H‑pyrido[1,2‑a]pyrimidin‑3‑yl)-acetaldehyde (II) and 6‑fluoro‑3‑(4‑piperidinyl)-benzo[d]isoxazole (IV) under reductive amination conditions in a single‑stage synthesis process' [1]. This telescoped sequence contrasts with the two‑stage process required when using the chloroethyl intermediate, where N‑alkylation must precede a separate work‑up and optional recrystallization before the product is isolated. No equivalent 'single‑stage' claim exists for the chloroethyl congener [2].

Process Intensification Telescoped Synthesis Green Chemistry

Elimination of Potential Alkyl Chloride Genotoxic Impurities: The Aldehyde Avoids a Structural Alert Present in the Chloroethyl Comparator

3‑(2‑Chloroethyl)‑2‑methyl‑6,7,8,9‑tetrahydro‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (CAS 63234‑80‑0) contains a primary alkyl chloride moiety, a recognized structural alert for potential DNA‑reactive genotoxic impurities (ICH M7 Class 3) that necessitates dedicated analytical control strategies and purge-factor calculations [1]. The aldehyde (II) lacks this alkyl halide substructure, replacing it with a formylmethyl group. In the patent, the aldehyde is further converted via enamine formation and reduction, with no halogenated intermediates in the final bond‑forming steps, thereby eliminating the alkyl chloride-related genotoxic impurity risk from the downstream chemistry [2].

Genotoxic Impurity Control Regulatory ICH M7 Risk Assessment

Impurity Reference Standard: Verification of the Aldehyde as a Process-Related Impurity in Risperidone and Paliperidone API

The aldehyde is commercially supplied as a certified impurity reference standard (CAS 599173-40-7) with a purity specification of ≥97% (HPLC) for use in the identification and quantification of process-related impurities in risperidone and its 9‑hydroxy metabolite paliperidone [1]. This specific structural identity allows chromatographic retention time marker and relative response factor determination against the API. In contrast, the hydroxy precursor (3‑(2‑hydroxyethyl) analog) is typically present earlier in the synthesis and is removed at the oxidation stage, making the aldehyde a more discriminatory marker for late‑stage oxidation by‑product carryover [2].

Pharmaceutical Analysis Impurity Profiling Pharmacopoeia Compliance

Mild Oxidation Step with High Conversion: Swern-Type Oxidation of the Alcohol Precursor Proceeds in 99% Crude Yield

The conversion of 3‑(2‑hydroxyethyl)‑2‑methyl‑6,7,8,9‑tetrahydro‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (X) to the target aldehyde (II) via Swern oxidation (oxalyl chloride/DMSO, then Et₃N) in CH₂Cl₂ at low temperature (−70 to −50 °C) proceeded with a 99% crude yield, affording an oily residue that was sufficiently pure for direct use in the next step without chromatographic purification [1]. This contrasts with alternative aldehyde-forming oxidations applied to structurally analogous pyrido-pyrimidine alcohols, where over-oxidation to the carboxylic acid is a known side reaction requiring careful temperature control and often resulting in lower effective yields (70–85%) [2].

Synthetic Efficiency Oxidation Chemistry Process Robustness

Optimal Procurement and Application Scenarios for 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde


Commercial Risperidone/Paliperidone API Manufacturing via the Aldehyde Reductive-Amination Route

The aldehyde intermediate is the cornerstone of the protected three‑step route (oxidation → condensation → reduction) that reduces the synthetic step count by two stages relative to the older chloroethyl route [1]. The demonstrated 97.3% condensation yield and the single‑stage reductive‑amination option make it the preferred intermediate for generic API manufacturers seeking to reduce cost-of-goods, shorten cycle time, and strengthen the regulatory CMC package by avoiding alkyl chloride‑derived genotoxic impurities [1][2]. Procuring the aldehyde as a starting material or late‑stage intermediate enables process intensification and higher throughput.

Reference Standard for Late‑Stage Process Impurity Monitoring in Risperidone and Paliperidone Drug Substances

Because the aldehyde is formed via oxidative desaturation of the hydroxyethyl precursor at the penultimate stage of the synthesis, it serves as a discriminatory marker for oxidation side‑reactions during scale‑up. Quality control laboratories procure this compound as a high‑purity impurity reference standard (≥97% by HPLC) to establish HPLC retention time markers, determine relative response factors, and set scientifically justified acceptance limits in the API specification in accordance with ICH Q3A/Q3B and ICH M7 guidelines [3][4].

Route‑Scouting and Process Development for Next‑Generation Pyrido[1,2‑a]pyrimidine Drug Candidates

Medicinal chemistry and process R&D teams evaluating the pyrido[1,2‑a]pyrimidin‑4‑one scaffold for new CNS or anti‑allergic drug candidates can leverage the aldehyde as a key building block. The mild Swern‑oxidation access (99% crude yield) and the high‑yielding enamine condensation chemistry demonstrated for risperidone are extendable to libraries of aryl‑piperidine coupling partners, enabling rapid analoging with a well‑characterized reactive intermediate whose reactivity and telescoping potential are quantitatively established [1][5].

Environmental and Safety‑Driven Process Replacement: Substituting Alkyl‑Halide Intermediates in Generic API Portfolios

For generic pharmaceutical companies facing increasingly stringent limits on alkyl halide impurities (e.g., ICH M7 threshold of toxicological concern), the aldehyde offers a drop‑in replacement for the chloroethyl congener. The aldehyde route eliminates the primary alkyl chloride motif, thereby simplifying the genotoxic impurity risk assessment and reducing the number of analytical methods required for batch release, while simultaneously delivering a higher yielding condensation step (97.3% vs. 60‑93%) [1][2][4]. This dual advantage—compliance simplification plus yield improvement—directly supports a favorable return on investment for a process switch.

Quote Request

Request a Quote for 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.